Bienvenue dans la boutique en ligne BenchChem!

Cladrin-7-O-glucoside

Osteoblast Proliferation Isoflavone Pharmacology Bone Anabolism

Procure Cladrin-7-O-glucoside (CAS 68862-12-4) for advanced bone health research. This >95% pure isoflavonoid O-glycoside, sourced from Cleome spp., features a β‑glycosidic bond that markedly enhances aqueous solubility versus its aglycone cladrin. Its unique glycosylation dictates distinct absorption kinetics and gut‑microbial deglycosylation profiles, making it essential for mechanistic studies on osteoblast proliferation (MEK‑Erk pathway) and in vivo bone formation. Unlike formononetin analogs, this compound is the definitive starting material for dissecting dietary methoxydaidzein pharmacology. Ensure your assays reflect true oral bioavailability dynamics—order this critical reference standard today.

Molecular Formula C23H24O10
Molecular Weight 460.43
CAS No. 68862-12-4
Cat. No. B600266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCladrin-7-O-glucoside
CAS68862-12-4
Synonyms3-​(3,​4-​Dimethoxyphenyl)​-​7-​(β-​D-​glucopyranosyloxy)​-4H-​1-​benzopyran-​4-​one
Molecular FormulaC23H24O10
Molecular Weight460.43
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cladrin-7-O-glucoside (CAS 68862-12-4): An Isoflavonoid O-Glycoside with Distinct Osteogenic and Bioavailability Profiles


Cladrin-7-O-glucoside (CAS 68862-12-4) is a naturally occurring isoflavonoid O-glycoside, classified as a secondary metabolite found in plants such as those belonging to the genus *Cleome* . The molecule consists of a cladrin aglycone (3′,4′-dimethoxydaidzein) core linked via a β‑glycosidic bond to a glucose moiety at the 7‑position [1]. This glycosylation confers physicochemical properties—including enhanced aqueous solubility relative to its aglycone—that are critical for its handling, formulation, and biological disposition. The compound is supplied as a high‑purity (>95%) research material intended for pharmacological screening, quality control, and mechanistic studies .

Why Cladrin-7-O-glucoside Cannot Be Interchanged with Its Aglycone or Other Methoxyisoflavones in Mechanistic Studies


Although cladrin‑7‑O‑glucoside shares the same isoflavonoid backbone as its aglycone cladrin and the structurally related formononetin, glycosylation introduces a functional divergence that precludes direct substitution. The presence of the 7‑O‑glucoside moiety alters aqueous solubility, intestinal absorption kinetics, and susceptibility to gut‑microbial deglycosylation—factors that collectively determine the rate and extent of aglycone liberation in vivo [1]. In the case of cladrin, the aglycone itself exhibits a markedly superior plasma bioavailability compared to formononetin and displays a distinct intracellular signaling pathway (MEK‑Erk vs. p38 MAPK) [2]. Therefore, using cladrin‑7‑O‑glucoside in lieu of the aglycone (or vice‑versa) changes not only the compound’s pharmacokinetic profile but also the timing and magnitude of its osteogenic stimulus. This makes the glycoside a necessary reagent for experiments designed to mimic dietary intake or to investigate the contribution of the sugar moiety to the overall pharmacology of methoxydaidzeins.

Cladrin-7-O-glucoside: Quantified Differentiation Against Closest Analogs for Scientific Selection


Cladrin Aglycone vs. Formononetin: 10‑Fold Lower EC₅₀ for Osteoblast Proliferation via MEK‑Erk Pathway

In a direct head‑to‑head comparison using primary rat calvarial osteoblasts, cladrin (the aglycone of cladrin‑7‑O‑glucoside) maximally stimulated osteoblast proliferation at a concentration of just 10 nM [1]. In contrast, the structurally related methoxyisoflavone formononetin failed to induce any proliferative response at the same 10 nM concentration and only stimulated differentiation (not proliferation) at a 10‑fold higher concentration of 100 nM [1]. Furthermore, cladrin exerted its proliferative effect via activation of the MEK‑Erk pathway, whereas formononetin's differentiation signal was mediated by the p38 MAPK pathway [1]. This differentiation indicates that, even among methoxydaidzein congeners, the presence of the 3′,4′‑dimethoxy substitution pattern (as in cladrin) confers a unique and more potent osteoblast‑proliferative phenotype than the 4′‑methoxy pattern (as in formononetin).

Osteoblast Proliferation Isoflavone Pharmacology Bone Anabolism

Superior Plasma Bioavailability of Cladrin Over Formononetin After Oral Administration in Rats

When administered orally to rats at identical doses (10.0 mg·kg⁻¹·day⁻¹), cladrin exhibited 'much better plasma bioavailability' than formononetin [1]. This pharmacokinetic advantage translated directly into superior in vivo efficacy: cladrin‑treated rats showed significant increases in mineral apposition rate and bone formation rate relative to control animals, whereas formononetin failed to produce any measurable effect on these dynamic histomorphometric parameters [1]. The enhanced bioavailability of cladrin likely explains why it robustly promoted peak bone mass achievement while formononetin did not.

Bioavailability Pharmacokinetics In Vivo Bone Mass

Isoflavone 7‑O‑Glucosides Exhibit Enhanced Aqueous Solubility Compared to Aglycones

Glycosylation of isoflavones consistently increases their water solubility. As a class, isoflavone aglycones are poorly water‑soluble, whereas their β‑glycoside counterparts are appreciably more soluble in aqueous media [1]. This general principle applies to cladrin‑7‑O‑glucoside, which, by virtue of the 7‑O‑β‑D‑glucopyranosyl moiety, is expected to exhibit improved aqueous solubility relative to the aglycone cladrin [2]. While specific solubility values for cladrin‑7‑O‑glucoside are not reported in the primary literature, the class‑level inference is supported by numerous studies on daidzein, genistein, and other isoflavones [1].

Solubility Formulation Handling

Commercial Availability at High Analytical Purity (>95%) Suitable for Quantitative Studies

Cladrin‑7‑O‑glucoside is supplied by multiple vendors with a minimum purity specification of 95% by HPLC . This level of purity is essential for generating reproducible quantitative structure‑activity relationship (QSAR) data and for use as an analytical reference standard. In contrast, many naturally derived isoflavone glycosides are offered only as crude extracts or at lower purities, which can introduce batch‑to‑batch variability and confound dose‑response experiments.

Purity Quality Control Reproducibility

Cladrin-7-O-glucoside: Priority Research and Application Scenarios Driven by Comparative Evidence


Mechanistic Studies of Osteoblast Proliferation and Bone Anabolic Signaling

Given the established sub‑nanomolar potency of the aglycone cladrin in stimulating osteoblast proliferation via the MEK‑Erk pathway—a property not shared by the close analog formononetin [1]—cladrin‑7‑O‑glucoside is an ideal starting material for experiments that aim to dissect the early proliferative signals in bone‑forming cells. Researchers can use the glycoside in cell‑based assays that incorporate β‑glucosidase to mimic intestinal deglycosylation, thereby studying the time‑dependent release of the active cladrin aglycone.

In Vivo Bone Mass and Bioavailability Studies Using Prodrug Approaches

The superior oral bioavailability and positive skeletal effects of cladrin in rats—including increased mineral apposition and bone formation rates [1]—make cladrin‑7‑O‑glucoside a compelling candidate for in vivo studies of bone health. Administering the glycoside allows investigators to model the dietary uptake of a methoxydaidzein and to evaluate how glycosylation influences the pharmacokinetics of the aglycone in different rodent models of osteopenia or osteoporosis.

Analytical Method Development and Quality Control Reference Material

The high purity (>95%) of commercially available cladrin‑7‑O‑glucoside positions it as a reliable reference standard for the development and validation of LC‑MS/MS or HPLC methods. Such methods are essential for quantifying cladrin and its metabolites in biological matrices, as demonstrated by recent bioanalytical studies on cladrin in rat plasma [2].

Comparative Pharmacological Studies of Methoxyisoflavone Glycosides

Cladrin‑7‑O‑glucoside serves as a key comparator in structure‑activity relationship (SAR) studies aimed at understanding how the 3′,4′‑dimethoxy substitution pattern and 7‑O‑glycosylation jointly influence isoflavone bioactivity. Contrasting its behavior with that of formononetin‑7‑O‑glucoside (ononin) or other methoxyisoflavone glycosides can elucidate the structural determinants of bone anabolic activity and metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cladrin-7-O-glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.